molecular formula C9H16N4O4 B12508510 Methyl (2S)-3-azido-2-[(tert-butoxycarbonyl)amino]propanoate

Methyl (2S)-3-azido-2-[(tert-butoxycarbonyl)amino]propanoate

Cat. No.: B12508510
M. Wt: 244.25 g/mol
InChI Key: MBHFAIHTQFEOMY-LURJTMIESA-N
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Description

Methyl (2S)-3-azido-2-[(tert-butoxycarbonyl)amino]propanoate is a compound that belongs to the class of azido-protected amino acid derivatives. This compound is characterized by the presence of an azido group, a tert-butoxycarbonyl (Boc) protecting group, and a methyl ester. It is commonly used in organic synthesis and peptide chemistry due to its reactivity and stability under various conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S)-3-azido-2-[(tert-butoxycarbonyl)amino]propanoate typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting amino acid is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.

    Azidation: The protected amino acid is then subjected to azidation using sodium azide in a suitable solvent like dimethylformamide (DMF).

    Esterification: The final step involves the esterification of the carboxylic acid group using methanol and a catalyst such as sulfuric acid.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-3-azido-2-[(tert-butoxycarbonyl)amino]propanoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The azido group can be substituted with other nucleophiles under suitable conditions.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Deprotection Reactions: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid.

Common Reagents and Conditions

    Sodium Azide: Used for azidation reactions.

    Hydrogen Gas and Palladium Catalyst: Used for reduction reactions.

    Trifluoroacetic Acid: Used for deprotection of the Boc group.

Major Products Formed

    Amine Derivatives: Formed by reduction of the azido group.

    Free Amino Acids: Formed by deprotection of the Boc group.

Scientific Research Applications

Methyl (2S)-3-azido-2-[(tert-butoxycarbonyl)amino]propanoate has several applications in scientific research:

    Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.

    Click Chemistry: The azido group allows for click chemistry reactions, which are used in bioconjugation and labeling studies.

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Material Science: It is used in the preparation of functionalized materials for various applications

Mechanism of Action

The mechanism of action of Methyl (2S)-3-azido-2-[(tert-butoxycarbonyl)amino]propanoate is primarily based on the reactivity of its functional groups:

    Azido Group: The azido group can participate in cycloaddition reactions, forming triazoles in the presence of alkynes.

    Boc Group: The Boc group protects the amino functionality during synthetic transformations and can be removed under acidic conditions to reveal the free amine.

    Methyl Ester: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Comparison with Similar Compounds

Methyl (2S)-3-azido-2-[(tert-butoxycarbonyl)amino]propanoate can be compared with other similar compounds:

These comparisons highlight the unique reactivity and applications of this compound in various fields of research.

Properties

Molecular Formula

C9H16N4O4

Molecular Weight

244.25 g/mol

IUPAC Name

methyl (2S)-3-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

InChI

InChI=1S/C9H16N4O4/c1-9(2,3)17-8(15)12-6(5-11-13-10)7(14)16-4/h6H,5H2,1-4H3,(H,12,15)/t6-/m0/s1

InChI Key

MBHFAIHTQFEOMY-LURJTMIESA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CN=[N+]=[N-])C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)NC(CN=[N+]=[N-])C(=O)OC

Origin of Product

United States

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